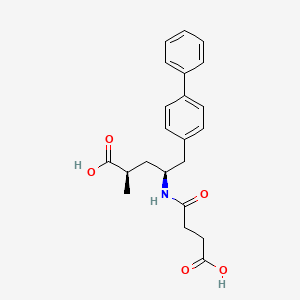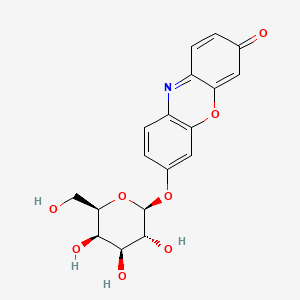
Resorufin galactopiranósido
Descripción general
Descripción
El resorufin β-D-galactopiranósido es un sustrato fluorogénico que se utiliza principalmente en ensayos bioquímicos. Es un compuesto no fluorescente que, tras la escisión enzimática por β-galactosidasa, libera la parte fluorescente resorufina . Esta propiedad lo hace particularmente útil en la detección de alto rendimiento y en diversos bioensayos .
Aplicaciones Científicas De Investigación
El resorufin β-D-galactopiranósido tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del resorufin β-D-galactopiranósido implica su escisión enzimática por β-galactosidasa . La enzima hidroliza el enlace glucosídico, liberando la resorufina fluorescente . Esta reacción es altamente específica y se produce rápidamente, lo que la hace adecuada para la monitorización en tiempo real de la actividad enzimática .
Análisis Bioquímico
Biochemical Properties
Resorufin galactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-galactosidase. Upon hydrolysis by beta-galactosidase, Resorufin galactopyranoside is converted into resorufin, a highly fluorescent compound. This reaction is widely used in enzyme-linked immunosorbent assays (ELISAs), flow cytometry, and high-content screening systems to measure beta-galactosidase activity . The interaction between Resorufin galactopyranoside and beta-galactosidase is specific and efficient, making it an ideal substrate for sensitive enzyme measurements.
Cellular Effects
Resorufin galactopyranoside influences various cellular processes by serving as a reporter molecule for beta-galactosidase activity. In cells expressing beta-galactosidase, the hydrolysis of Resorufin galactopyranoside leads to the production of fluorescent resorufin, which can be detected and quantified. This allows researchers to monitor gene expression, cell signaling pathways, and cellular metabolism in real-time . The use of Resorufin galactopyranoside in cellular assays provides valuable insights into the functional state of cells and their response to different stimuli.
Molecular Mechanism
The molecular mechanism of Resorufin galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme recognizes and binds to the galactopyranoside moiety of Resorufin galactopyranoside, catalyzing the hydrolysis reaction that releases resorufin . This process is highly specific and efficient, resulting in a significant increase in fluorescence that can be measured to quantify beta-galactosidase activity. The binding interactions between Resorufin galactopyranoside and beta-galactosidase are critical for the accurate detection of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Resorufin galactopyranoside can change over time due to factors such as stability and degradation. Resorufin galactopyranoside is generally stable when stored at -20°C and protected from light . Prolonged exposure to light or improper storage conditions can lead to degradation, reducing its effectiveness in biochemical assays. It is recommended to prepare and use solutions of Resorufin galactopyranoside on the same day to ensure optimal performance .
Dosage Effects in Animal Models
The effects of Resorufin galactopyranoside in animal models can vary with different dosages. At low doses, Resorufin galactopyranoside is effective in detecting beta-galactosidase activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including cytotoxicity and interference with normal cellular functions. It is important to optimize the dosage of Resorufin galactopyranoside in animal studies to achieve accurate and reliable results while minimizing any toxic effects.
Metabolic Pathways
Resorufin galactopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The primary enzyme responsible for its metabolism is beta-galactosidase, which cleaves the galactopyranoside moiety to release resorufin . This reaction is a key step in the metabolic pathway of Resorufin galactopyranoside, enabling its use as a reporter molecule in various biochemical assays. The interaction with beta-galactosidase is essential for the accurate detection and quantification of enzyme activity.
Transport and Distribution
Within cells and tissues, Resorufin galactopyranoside is transported and distributed based on its interactions with cellular components. The compound is taken up by cells and localized to regions where beta-galactosidase is expressed . The hydrolysis of Resorufin galactopyranoside by beta-galactosidase results in the release of fluorescent resorufin, which can be detected and measured. The distribution of Resorufin galactopyranoside within cells is influenced by factors such as enzyme expression levels and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of Resorufin galactopyranoside is determined by the presence of beta-galactosidase within specific cellular compartments. In cells expressing beta-galactosidase, Resorufin galactopyranoside is hydrolyzed to resorufin in the cytoplasm or other subcellular regions where the enzyme is active . The localization of Resorufin galactopyranoside and its hydrolysis product, resorufin, can be visualized using fluorescence microscopy, providing insights into the spatial distribution of enzyme activity within cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El resorufin β-D-galactopiranósido se sintetiza a través de una reacción de hidrólisis de un solo paso . El compuesto se prepara normalmente haciendo reaccionar resorufina con cloruro de β-D-galactopiranosilo en condiciones controladas . La reacción se lleva a cabo en un disolvente orgánico como el dimetilsulfóxido (DMSO) a temperatura ambiente .
Métodos de producción industrial
En entornos industriales, la producción de resorufin β-D-galactopiranósido implica rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El compuesto se purifica posteriormente mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El resorufin β-D-galactopiranósido se somete principalmente a reacciones de hidrólisis . Tras la escisión enzimática por β-galactosidasa, libera la resorufina fluorescente . Esta reacción es altamente específica y se produce en condiciones suaves, lo que la hace adecuada para diversos ensayos bioquímicos .
Reactivos y condiciones comunes
La reacción de hidrólisis requiere la presencia de la enzima β-galactosidasa y se lleva a cabo normalmente en una solución tampón acuosa a pH fisiológico . La reacción se monitoriza midiendo la intensidad de fluorescencia de la resorufina liberada .
Principales productos formados
El principal producto formado por la hidrólisis del resorufin β-D-galactopiranósido es la resorufina, un compuesto altamente fluorescente con máximos de excitación/emisión de 570/580 nm .
Comparación Con Compuestos Similares
El resorufin β-D-galactopiranósido es único por su alto rendimiento cuántico de fluorescencia y su larga longitud de onda de excitación/emisión . Compuestos similares incluyen:
Fluoresceína β-D-galactopiranósido: Otro sustrato fluorogénico utilizado en ensayos enzimáticos, pero con diferentes propiedades de fluorescencia.
4-Metilumbeliferil β-D-galactopiranósido: Un sustrato que libera un producto fluorescente tras la escisión enzimática, pero con diferentes máximos de excitación/emisión.
El resorufin β-D-galactopiranósido destaca por su alta sensibilidad y especificidad en la detección de la actividad de la β-galactosidasa .
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-DISONHOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241747 | |
| Record name | Resorufin galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95079-19-9 | |
| Record name | Resorufin galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorufin galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RBG interact with β-galactosidase and what are the downstream effects?
A1: RBG acts as a substrate for β-galactosidase. The enzyme hydrolyzes the glycosidic bond in RBG, releasing the fluorescent product resorufin and galactose. [, , , , ] This increase in fluorescence intensity is directly proportional to the enzyme activity, enabling its quantification.
Q2: How is the fluorescence signal of resorufin advantageous in studying β-galactosidase activity compared to other detection methods?
A2: Utilizing RBG offers several benefits due to the fluorescent nature of resorufin:
- High sensitivity: Fluorescence detection methods are generally very sensitive, allowing for the detection of even minute quantities of enzymatic activity. This was highlighted in a study where researchers achieved a detection limit of 1.5 x 10^-15 M of β-galactosidase using RBG and capillary electrophoresis with laser-induced fluorescence detection. []
- Real-time monitoring: The fluorescence signal can be monitored in real-time, allowing for the study of enzyme kinetics and the determination of kinetic parameters like Km and kcat. [, ]
- Multiplexing potential: Resorufin's distinct fluorescence spectrum facilitates its use in multiplexed assays, where multiple enzymes or analytes can be detected simultaneously. This potential was demonstrated by researchers who developed a spatially addressed hydrogel microarray containing different enzymes, including β-galactosidase using RBG as a substrate. []
Q3: What are some specific applications of RBG in research?
A3: RBG's unique properties make it a valuable tool in various research areas:
- Enzyme assays: RBG is widely used to determine β-galactosidase activity in biological samples, enzyme purification studies, and screening for inhibitors. [, , , ]
- Cellular assays: Researchers have developed single-cell assays to study β-galactosidase activity within individual Saccharomyces cerevisiae cells using RBG. [, ] This allows for the investigation of cellular heterogeneity and response to various stimuli.
- Environmental monitoring: RBG has been applied in yeast estrogen screen (YES) assays to detect estrogen active compounds (EACs) in environmental samples, such as wastewater and hop extracts. [] The RBG-based planar YES assay offers a rapid screening tool for evaluating estrogenic activity in complex matrices.
Q4: Are there limitations associated with using RBG in experimental settings?
A4: While RBG is a valuable tool, certain limitations need consideration:
- Substrate solubility: RBG exhibits limited solubility, which can affect accurate measurements at high substrate concentrations, potentially impacting the determination of kinetic parameters. []
- Background fluorescence: Some biological samples or experimental matrices may exhibit inherent fluorescence that overlaps with resorufin's emission spectrum. [] This can complicate data analysis and necessitate appropriate controls and optimization strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


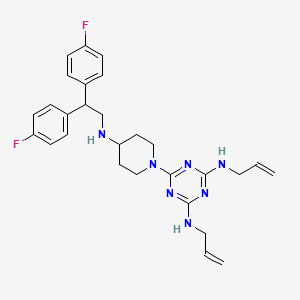
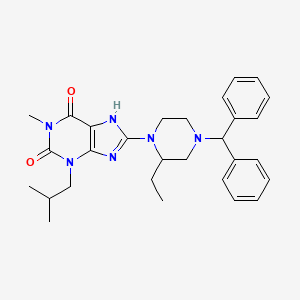

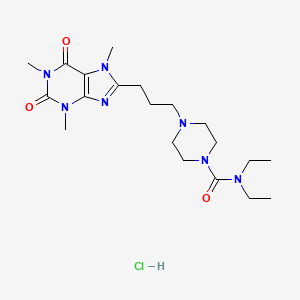
![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)

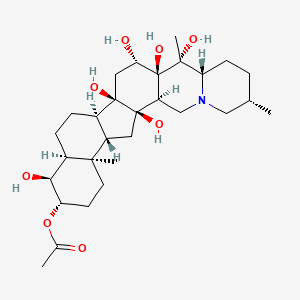

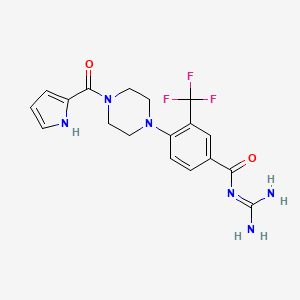
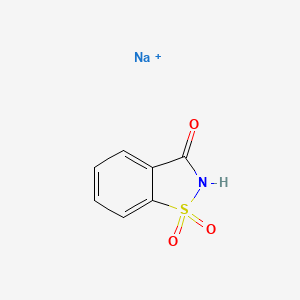
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)
